molecular formula C14H18N2O B2363447 1-(4-Methoxyanilino)cyclohexane-1-carbonitrile CAS No. 70441-14-4

1-(4-Methoxyanilino)cyclohexane-1-carbonitrile

Cat. No.: B2363447
CAS No.: 70441-14-4
M. Wt: 230.311
InChI Key: LPPFXMNSDKCUPN-UHFFFAOYSA-N
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Description

1-(4-Methoxyanilino)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C14H17NO. It is known for its unique structure, which includes a methoxyphenyl group attached to an aminocyclohexanecarbonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyanilino)cyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with cyclohexanecarbonitrile in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like ethanol or methanol to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization or chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyanilino)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(4-Methoxyanilino)cyclohexane-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(4-Methoxyanilino)cyclohexane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
  • 1-(4-Methoxyphenyl)amino)cyclohexane
  • 1-(4-Methoxyphenyl)amino)cyclohexanol

Uniqueness: 1-(4-Methoxyanilino)cyclohexane-1-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable in certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(4-methoxyanilino)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-17-13-7-5-12(6-8-13)16-14(11-15)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPFXMNSDKCUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2(CCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325797
Record name 1-(4-methoxyanilino)cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816272
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70441-14-4
Record name 1-(4-methoxyanilino)cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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